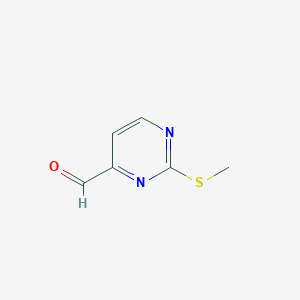

2-Methylsulfanylpyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXHPACBLAFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572487 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-68-6 | |

| Record name | 2-(Methylthio)-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsulfanylpyrimidine-4-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a methylsulfanyl group and a reactive carbaldehyde function on a pyrimidine scaffold makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a representative synthesis protocol for this compound. Furthermore, it delves into its primary biological application as a precursor for cytokine synthesis inhibitors, with a focus on the p38 MAP kinase signaling pathway.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂OS | [1] |

| Molecular Weight | 154.19 g/mol | [1] |

| CAS Number | 1074-68-6 | [1] |

| Appearance | Solid | - |

| Melting Point | 68 °C | [1] |

| Boiling Point | 110-112 °C (at 0.001 Torr) | [2] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -0.87 ± 0.23 | [2] |

| Vapor Pressure | 0.00107 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aldehyde proton, and the methyl protons of the methylsulfanyl group. The aldehyde proton will appear significantly downfield (typically δ 9-10 ppm). The pyrimidine ring protons will exhibit characteristic chemical shifts and coupling patterns. The methyl protons will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbon of the methylsulfanyl group will be observed at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (aldehyde): A strong absorption band around 1700-1730 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic peak around 2720 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and cleavage of the methylsulfanyl group.

Synthesis

This compound is typically synthesized from readily available pyrimidine precursors. A common route involves the formylation of a suitable 2-methylsulfanylpyrimidine derivative.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible two-step synthesis starting from 4-iodo-2-(methylthio)pyrimidine.

Step 1: Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

-

To a solution of 4-iodo-2-(methylthio)pyrimidine in anhydrous methanol, add sodium methoxide.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.

Step 2: Hydrolysis to this compound

-

Dissolve the 4-(dimethoxymethyl)-2-(methylthio)pyrimidine obtained in the previous step in a mixture of an organic solvent (e.g., acetone) and an aqueous acid (e.g., hydrochloric acid).

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Relevance and Signaling Pathway

This compound serves as a key building block in the synthesis of potent inhibitors of cytokine production.[2] Many of these inhibitors target the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[3][4][5] Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The core of the pathway consists of a three-tiered kinase cascade:

-

MAPKKK (Mitogen-Activated Protein Kinase Kinase Kinase): Upstream kinases such as TAK1 and ASK1 are activated by various stimuli.

-

MAPKK (Mitogen-Activated Protein Kinase Kinase): MKK3 and MKK6 are phosphorylated and activated by the MAPKKKs.

-

MAPK (Mitogen-Activated Protein Kinase): p38 MAPK is the final kinase in this cascade, activated by phosphorylation by MKK3/6.

Activated p38 MAPK then phosphorylates and activates a range of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2).[5][6] This ultimately leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][7][8]

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Mechanism of Action of Derived Inhibitors

Pyrimidine-based compounds synthesized from this compound can act as potent and selective inhibitors of p38 MAPK. By binding to the ATP-binding site of the p38 kinase, these inhibitors prevent its phosphorylation and activation of downstream targets. This blockade of the p38 MAPK signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Conclusion

This compound is a versatile and valuable intermediate in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with its strategic role in the synthesis of p38 MAPK inhibitors, underscore its importance for researchers and drug development professionals. A thorough understanding of its characteristics and synthetic routes is essential for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides a foundational resource to aid in these endeavors.

References

- 1. Inhibition of P38 MAPK Downregulates the Expression of IL-1β to Protect Lung from Acute Injury in Intestinal Ischemia Reperfusion Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS 1074-68-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS No. 1074-68-6), a key intermediate in the synthesis of biologically active molecules, particularly cytokine synthesis inhibitors. This document details its chemical and physical properties, provides experimental protocols for its synthesis and derivatization, and explores its role in modulating cellular signaling pathways.

Core Compound Data

This compound is a substituted pyrimidine featuring a methylsulfanyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. This unique substitution pattern makes it a valuable building block in medicinal chemistry.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1074-68-6 | [1][2] |

| Molecular Formula | C₆H₆N₂OS | [1][3][4][5][6] |

| Molecular Weight | 154.19 g/mol | [1][3][4][5][6] |

| Melting Point | 68 °C | [7][8] |

| Boiling Point | 301.2 °C at 760 mmHg | [7][9][10][11][12] |

| Density | 1.29 g/cm³ | [9][11] |

| Flash Point | 136 °C | [9][10][11] |

| Refractive Index | 1.583 | [9][10] |

| Appearance | White to Brown powder/crystal | [13] |

| Purity | >96.0% (GC) | [13][14] |

| Storage | 2-8°C, under inert gas | [4][15] |

Spectroscopic Data

While specific spectra are not provided in the search results, the IUPAC name, 2-(methylsulfanyl)pyrimidine-4-carbaldehyde, and its structure can be used to predict characteristic spectroscopic features.

-

¹H NMR: Protons on the pyrimidine ring, the aldehyde proton, and the methyl protons of the methylsulfanyl group would be expected to show distinct chemical shifts.

-

¹³C NMR: Signals corresponding to the carbons of the pyrimidine ring, the carbonyl carbon of the aldehyde, and the methyl carbon would be present.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde would be a key feature.

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight (154.19).

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram for being harmful.[7]

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Drug Discovery and Development

This compound is a versatile intermediate primarily utilized in the synthesis of cytokine synthesis inhibitors.[4][16] Cytokines are key signaling molecules in the immune system, and their overproduction can lead to inflammatory diseases.[3][7] Pyrimidine derivatives, in general, have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The aldehyde functional group of this compound provides a reactive site for various chemical transformations, such as condensation reactions, to build more complex molecular architectures.[3] This makes it a valuable starting material for creating libraries of compounds for drug screening.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its acetal precursor, 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.

Reaction Scheme:

References

- 1. google.com [google.com]

- 2. lookchem.com [lookchem.com]

- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. heteroletters.org [heteroletters.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sketchviz.com [sketchviz.com]

physical and chemical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1074-68-6 | [1][2] |

| Molecular Formula | C₆H₆N₂OS | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(Methylthio)pyrimidine-4-carbaldehyde, 4-Formyl-2-methylthiopyrimidine | [1][2] |

| InChI | InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | [2] |

| SMILES | CSC1=NC=CC(=N1)C=O |[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for designing reaction conditions, purification protocols, and formulation strategies. The available experimental and predicted data are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Reference |

|---|---|---|---|

| Molecular Weight | 154.19 g/mol | --- | [1][2] |

| Melting Point | 68 °C | Experimental | [1][3] |

| Boiling Point | 110-112 °C | at 0.001 Torr | [1] |

| Density | 1.29 ± 0.1 g/cm³ | Predicted | [1] |

| pKa | -0.87 ± 0.23 | Predicted | [1] |

| LogP | 0.8 | Computed | [2] |

| Vapor Pressure | 0.00107 mmHg | at 25°C | [3] |

| Refractive Index | 1.583 | --- | [3] |

| Storage Temperature | 2-8°C | Under inert gas (Nitrogen or Argon) |[1] |

Spectral Data

While specific, high-resolution spectra for this compound are not widely published in peer-reviewed journals, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the pyrimidine ring protons, the aldehyde proton (likely in the 9-10 ppm region), and a singlet for the methylsulfanyl (S-CH₃) group protons (typically in the 2.5-3.0 ppm region).

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbons of the pyrimidine ring, the carbonyl carbon of the aldehyde group (around 190 ppm), and the methyl carbon of the methylsulfanyl group.

-

FT-IR: The Fourier-transform infrared (FT-IR) spectrum should exhibit a strong characteristic absorption band for the aldehyde C=O stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other significant bands would correspond to C-H, C=N, and C=C stretching and bending vibrations of the aromatic ring and alkyl group.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.19 g/mol ). For instance, a related synthesis yielded a product with a reported LC-MS m/z of 155 (M+1).[5]

Synthesis and Experimental Protocols

This compound is a synthetic compound. A common synthetic route involves the hydrolysis of an acetal precursor.

Experimental Protocol: Synthesis via Acetal Hydrolysis [5]

This protocol is adapted from a documented synthesis of 2-(methylthio)pyrimidine-4-carboxaldehyde.[5]

-

Reaction Setup: A solution of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (53.7 g, 268 mmol) is prepared.

-

Acidic Hydrolysis: The starting material is slowly added to a stirred aqueous solution of 1.2N HCl (300 mL, 268 mmol, 1.0 eq.) at 60 °C.

-

Reaction Time: The mixture is stirred continuously at 60 °C for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized by the slow addition of solid sodium bicarbonate.

-

The crude product is extracted with diethyl ether (3 x 150 mL).

-

The combined organic layers are concentrated under reduced pressure.

-

-

Product: The target compound, 2-(methylthio)pyrimidine-4-carboxaldehyde, is obtained as a yellow solid (14.2 g, 34% yield).[5]

Biological Relevance and Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] Derivatives of pyrimidine exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[8]

This compound, also known by its synonym 4-Formyl-2-methylthiopyrimidine, serves as a crucial intermediate in the synthesis of cytokine synthesis inhibitors .[1][3] Cytokines are key signaling proteins that mediate inflammatory and immune responses. Inhibitors of their synthesis are vital in treating a host of diseases, including autoimmune disorders and certain cancers. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules with potential therapeutic value.

This technical guide provides foundational data for researchers working with this compound. Further experimental validation of predicted properties is recommended for specific applications.

References

- 1. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C6H6N2OS | CID 15407008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | 1074-68-6 [chemicalbook.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, and weight of 2-Methylsulfanylpyrimidine-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Properties and Structure

This compound is a substituted pyrimidine with a methylsulfanyl group at the 2-position and a carbaldehyde (or formyl) group at the 4-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is utilized in the synthesis of cytokine synthesis inhibitors[1].

The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H6N2OS | PubChem[2] |

| Molecular Weight | 154.19 g/mol | PubChem[2] |

| Canonical SMILES | CSC1=NC=CC(=N1)C=O | PubChem[2] |

| InChI Key | QGJXHPACBLAFFJ-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 1074-68-6 | chemdad[1] |

| Melting Point | 68°C | chemdad[1] |

| Boiling Point | 110-112 °C (at 0.001 Torr) | chemdad[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, which illustrates the arrangement of its constituent atoms and functional groups.

Experimental Protocols

References

Spectroscopic Characterization of 2-Methylsulfanylpyrimidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of 2-Methylsulfanylpyrimidine-4-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to facilitate the analytical characterization of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from structurally similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.8 - 9.0 | Doublet (d) | 1H | Pyrimidine proton (H6) |

| ~7.5 - 7.7 | Doublet (d) | 1H | Pyrimidine proton (H5) |

| ~2.6 - 2.8 | Singlet (s) | 3H | Methylsulfanyl protons (-SCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde carbonyl carbon (-CHO) |

| ~170 - 175 | Pyrimidine carbon (C2, attached to -SCH₃) |

| ~158 - 162 | Pyrimidine carbon (C4, attached to -CHO) |

| ~155 - 158 | Pyrimidine carbon (C6) |

| ~120 - 125 | Pyrimidine carbon (C5) |

| ~14 - 18 | Methylsulfanyl carbon (-SCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3150 | Medium | Aromatic C-H stretch |

| ~2900 - 3000 | Weak | Aliphatic C-H stretch (-SCH₃) |

| ~2800 - 2900 & ~2700 - 2800 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) |

| ~1690 - 1715 | Strong, sharp | Aldehyde C=O stretch |

| ~1550 - 1600 | Medium-Strong | Pyrimidine ring C=N and C=C stretching |

| ~1400 - 1500 | Medium | Pyrimidine ring stretching |

| ~1300 - 1400 | Medium | C-H bending |

| ~650 - 700 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 153 | [M-H]⁺ |

| 125 | [M-CHO]⁺ |

| 107 | [M-SCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra can be recorded on a 400 MHz spectrometer.

-

For ¹H NMR, the spectral width should be set from approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2.2.2. Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.

2.3.2. Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Methylsulfanylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS: 1074-68-6), a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this compound is not extensively available in public literature, this document outlines its known physicochemical properties, predicted solubility and stability profiles based on its chemical structure, and detailed experimental protocols for determining these critical parameters in a laboratory setting.

Physicochemical Properties

This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a pyrimidine ring, a methylsulfanyl group, and an aldehyde functional group, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1074-68-6 | PubChem[1] |

| Molecular Formula | C₆H₆N₂OS | PubChem[1] |

| Molecular Weight | 154.19 g/mol | PubChem[1] |

| Appearance | Off-white to brown solid/powder | Various Suppliers |

| Melting Point | 68 °C | Chemical Supplier Data |

| Predicted LogP | 0.8 | PubChem[1] |

| Storage Conditions | 2-8°C under inert gas (e.g., Argon or Nitrogen) | Chemical Supplier Data |

Solubility Profile

Table 2.1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Very low to insoluble | The hydrophobic aromatic ring and methyl group likely limit aqueous solubility. A related compound, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde, has a calculated aqueous solubility of 0.38 g/L. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar and nonpolar compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, expected to solubilize the compound. |

| Methanol / Ethanol | Soluble to moderately soluble | Polar protic solvents that should interact favorably with the nitrogen and sulfur heteroatoms. |

| Acetonitrile | Soluble to moderately soluble | A polar aprotic solvent commonly used in chromatography. |

| Ethyl Acetate | Moderately soluble | A solvent of intermediate polarity. |

| Dichloromethane / Chloroform | Soluble | Nonpolar organic solvents that are often effective for aromatic compounds. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, two standard methods are recommended: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early-stage drug discovery screening.[2][3][4][5][6]

Experimental Workflow:

Caption: Kinetic Solubility Assay Workflow

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Separation: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a standard calibration curve.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This method determines the true equilibrium solubility of the solid compound in a solvent, which is crucial for formulation and development.[7][8][9]

Experimental Workflow:

Caption: Thermodynamic Solubility Assay Workflow

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., PBS pH 7.4, or organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached. Visually confirm that undissolved solid remains.

-

Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant.

-

Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in synthesis and drug development. A forced degradation study, following ICH guidelines, is the standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11][12][13]

Table 4.1: Proposed Conditions for a Forced Degradation Study

| Condition | Suggested Stressor | Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | To evaluate stability in alkaline conditions. The aldehyde group may be susceptible to reactions like the Cannizzaro reaction in strong bases. |

| Oxidative Stress | 3% H₂O₂, Room Temperature | To test for susceptibility to oxidation. The aldehyde and methylsulfanyl groups are potential sites for oxidation. |

| Thermal Stress | 80°C (solid state and in solution) | To determine the impact of high temperatures on stability. |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) | To assess degradation upon exposure to light. |

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized.

Logical Flow for Stability Assessment:

Caption: Forced Degradation Study Workflow

Potential Chemical Transformations:

Caption: Potential Degradation Pathways

-

Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-methylsulfanylpyrimidine-4-carboxylic acid. This is a likely pathway under oxidative stress and potentially in basic conditions exposed to air.

-

Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group can be oxidized, first to a sulfoxide (2-(methylsulfinyl)pyrimidine-4-carbaldehyde) and then further to a sulfone (2-(methylsulfonyl)pyrimidine-4-carbaldehyde).

-

Cannizzaro Reaction: In the absence of α-protons, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6]

Experimental Protocol for Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal: Store the solid compound and a solution of the compound at 80°C.

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines, alongside a dark control sample.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, longer durations may be necessary.

-

Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of acetonitrile and water with a suitable buffer) coupled with a PDA detector to monitor for peak purity and the appearance of new peaks.

-

Data Evaluation: Calculate the percentage degradation of the parent compound. If significant degradation products are observed, further characterization using LC-MS can be performed to elucidate their structures. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed.[10]

This guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided protocols are standard starting points and should be optimized for specific laboratory conditions and analytical instrumentation.

References

- 1. This compound | C6H6N2OS | CID 15407008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijcrt.org [ijcrt.org]

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Medicinal Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural biocompatible molecules, such as the nucleobases cytosine, thymine, and uracil, has made it a privileged scaffold in the design and development of a vast array of therapeutic agents. The structural versatility of the pyrimidine core, coupled with its ability to engage in diverse biological interactions, has led to the discovery of numerous drugs with a wide spectrum of activities. This technical guide provides an in-depth exploration of the significant and expanding applications of pyrimidine-based compounds in modern medicine, with a focus on their roles in oncology, virology, microbiology, and inflammatory conditions.

Anticancer Applications: Targeting Key Signaling Pathways

The fight against cancer has been a major arena for the application of pyrimidine derivatives, leading to the development of several successful targeted therapies.[1][2] These compounds exert their anticancer effects by inhibiting key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.[1][5]

Janus Kinase (JAK) Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a key role in immune response and cell growth.[6][7] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine-based compounds have emerged as potent inhibitors of JAKs, offering therapeutic benefits in these conditions.[3][6]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indazol-pyrimidine | Not Specified | MCF-7 (Breast) | 1.629 - 4.798 | [8] |

| Indazol-pyrimidine | Not Specified | A549 (Lung) | 2.305 - 3.304 | [8] |

| Indazol-pyrimidine | Not Specified | Caco2 (Colon) | 4.990 - 10.350 | [8] |

| Pyrazolo[3,4-d]pyrimidine | Not Specified | HT1080 (Fibrosarcoma) | 96.25 | [9] |

| Pyrazolo[3,4-d]pyrimidine | Not Specified | Hela (Cervical) | 74.8 | [9] |

| Pyrazolo[3,4-d]pyrimidine | Not Specified | Caco-2 (Colon) | 76.92 | [9] |

| Pyrazolo[3,4-d]pyrimidine | Not Specified | A549 (Lung) | 148 | [9] |

| Pyrimidine-sulfonamide | EGFR/HER2 | H1975 (Lung) | 5.88 (nM) | [2] |

Antiviral Applications: Inhibiting Viral Replication

Pyrimidine nucleoside analogues have been a cornerstone of antiviral therapy for decades. These compounds mimic natural nucleosides and, once incorporated into the viral genetic material (DNA or RNA) by viral polymerases, they terminate the chain elongation process, thereby halting viral replication.[5][10]

Mechanism of Action: Viral DNA/RNA Chain Termination

Antimicrobial and Anti-inflammatory Applications

The versatility of the pyrimidine scaffold extends to its significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[11] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrimidine-based compounds have been shown to possess potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[12][13]

Quantitative Data: Anti-inflammatory and Antimicrobial Activity

| Compound Class | Activity | Assay | IC50 / Zone of Inhibition | Reference |

| Pyrimidine derivatives | Anti-inflammatory | COX-2 Inhibition | IC50 = 3.5 µM | [14] |

| Pyrimidine derivatives | Antibacterial (E. coli) | Disk Diffusion | MIC = 6.5 µM | [14] |

Experimental Protocols

General Synthesis of Pyrimidine Derivatives (Pinner Synthesis)

A widely used method for the synthesis of the pyrimidine ring is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.

Protocol:

-

Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add the amidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1 equivalent).

-

Reflux the reaction mixture for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol: [13][17][18][19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrimidine compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to various antimicrobial agents.[1][2][12][21][22]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test pyrimidine compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to screen for acute anti-inflammatory activity.[11][15][16][23][24]

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test pyrimidine compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

FDA-Approved Pyrimidine-Based Drugs

The therapeutic success of pyrimidine-based compounds is underscored by the number of drugs that have received FDA approval for various indications.[25][26][27][28]

| Drug Name | Therapeutic Area | Mechanism of Action |

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis. |

| Gefitinib | Anticancer | EGFR tyrosine kinase inhibitor. |

| Imatinib | Anticancer | Tyrosine kinase inhibitor (targets BCR-Abl, c-KIT, and PDGF-R). |

| Ruxolitinib | Anticancer/Anti-inflammatory | JAK1 and JAK2 inhibitor. |

| Lamivudine | Antiviral (HIV/HBV) | Nucleoside reverse transcriptase inhibitor, causes DNA chain termination. |

| Zidovudine (AZT) | Antiviral (HIV) | Nucleoside reverse transcriptase inhibitor, causes DNA chain termination. |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase, blocking bacterial DNA synthesis. |

| Sulfadiazine | Antibacterial | Inhibits dihydropteroate synthase, interfering with folic acid synthesis. |

| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor, lowers cholesterol. |

| Minoxidil | Cardiovascular | Vasodilator, used for hypertension and hair loss. |

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in drug discovery. The diverse applications highlighted in this guide, from targeted cancer therapies to essential antiviral and antimicrobial agents, demonstrate the profound impact of pyrimidine-based compounds on human health. Future research in this area will undoubtedly lead to the development of novel and more effective medicines, further solidifying the legacy of the pyrimidine ring in the pharmacopeia.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. asm.org [asm.org]

- 13. scribd.com [scribd.com]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. microbenotes.com [microbenotes.com]

- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. phytopharmajournal.com [phytopharmajournal.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Pivotal Role of Pyrimidine Derivatives in Anticancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. This guide provides an in-depth exploration of the role of pyrimidine derivatives in anticancer research, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to the building blocks of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential for the synthesis of DNA and RNA.[1] This inherent role in nucleic acid metabolism has made pyrimidine analogs a prime target for the development of anticancer agents. By mimicking or interfering with the natural pyrimidine-dependent pathways, these synthetic derivatives can selectively disrupt the proliferation of rapidly dividing cancer cells.[2]

The versatility of the pyrimidine ring allows for extensive chemical modifications, leading to a diverse range of derivatives with varied mechanisms of action.[3] Beyond their role as antimetabolites, pyrimidine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[4] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown particular promise as kinase inhibitors due to their structural similarity to the purine core of ATP.[5]

Mechanisms of Action of Pyrimidine-Based Anticancer Agents

The anticancer activity of pyrimidine derivatives can be broadly categorized into two main mechanisms: inhibition of nucleic acid synthesis (antimetabolites) and modulation of signal transduction pathways (kinase inhibitors).

Antimetabolites: Disrupting DNA and RNA Synthesis

Pyrimidine antimetabolites are structurally similar to endogenous pyrimidine nucleobases and function by interfering with the synthesis of nucleic acids.[6] These agents can inhibit critical enzymes in the pyrimidine biosynthetic pathway or be incorporated into DNA and RNA, leading to dysfunctional nucleic acids and ultimately, cell death.[2]

A prime example is 5-Fluorouracil (5-FU) , a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[7] 5-FU is intracellularly converted to several active metabolites that exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, inhibiting the synthesis of thymidine, an essential precursor for DNA synthesis.

-

Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[8]

Gefitinib , an anilinoquinazoline derivative, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[10] Gefitinib competes with ATP for the binding site in the intracellular catalytic domain of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades, such as the Ras/ERK and PI3K/Akt pathways.[10]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro and in vivo activities of representative pyrimidine derivatives against various cancer cell lines and molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives (IC₅₀ Values)

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Antimetabolite | 5-Fluorouracil | HCT-116 (Colon) | 5.34 | [11] |

| MCF-7 (Breast) | 5.38 | [11] | ||

| HepG2 (Liver) | 7.88 | [11] | ||

| EGFR Inhibitor | Gefitinib | A549 (Lung) | 4.18 | [12] |

| MCF-7 (Breast) | 14.27 | [12] | ||

| Pyrido[2,3-d]pyrimidine | Compound 4b | HCT-116 (Colon) | 1.98 | [4] |

| Compound 4e | FGFr kinase assay | 0.060 | [[“]] | |

| Compound 8a | PC-3 (Prostate) | N/A (Highest activity) | [14] | |

| Pyrazolo[3,4-d]pyrimidine | Compound 33 | MV4-11 (AML) | N/A (High potency) | [15] |

| Indolyl-Pyrimidine Hybrid | Compound 4g | MCF-7 (Breast) | 5.1 | [11] |

| HepG2 (Liver) | 5.02 | [11] | ||

| HCT-116 (Colon) | 6.6 | [11] | ||

| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | [16] |

| A549 (Lung) | 5.85 | [16] | ||

| MCF-7 (Breast) | 7.68 | [16] |

Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives (Ki and IC₅₀ Values)

| Compound Class | Derivative Example | Target Kinase | IC₅₀ (nM) | Ki (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | Compound 4b | PDGFr | 1110 | N/A | [[“]] |

| FGFr | 130 | N/A | [[“]] | ||

| EGFr | 450 | N/A | [[“]] | ||

| c-src | 220 | N/A | [[“]] | ||

| Compound 4e | FGFr | 60 | N/A | [[“]] | |

| Compound 36 | EGFR | 2 | N/A | [17] | |

| Pyrazolo[3,4-d]pyrimidine | Roscovitine | CDK2 | N/A | Potent Inhibition | [18] |

| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | 37.19 | N/A | [12] |

| EGFRT790M | 204.10 | N/A | [12] | ||

| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 | N/A | [16] |

Table 3: In Vivo Antitumor Efficacy of Pyrimidine Derivatives

| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| 5-Fluorouracil | MC38 Colon Cancer | C57BL/6 Mice | 25 mg/kg, i.p., every other day | Significant tumor shrinkage | [19] |

| HCT116 Xenograft | Nude Mice | 100 mg/kg, i.p. | Significant radiosensitization | [20] | |

| Gefitinib | H358R NSCLC Xenograft | Nude Mice | 150 mg/kg/day, oral | 52.7% ± 3.1% | [21][22] |

| H322 NSCLC Xenograft | Nude Mice | 60 mg/kg, i.p., daily 5/7 days | Significant tumor growth delay | [6] | |

| Pyrazolo[3,4-d]pyrimidine | MV4-11 AML Xenograft | Nude Mice | 10 mg/kg, daily for 18 days | Complete tumor regression | [9] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives, a general experimental workflow for their evaluation, and structure-activity relationships.

Signaling Pathways

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Caption: CDK Regulation of the Cell Cycle.

Experimental Workflow and Structure-Activity Relationship

Caption: Experimental Workflow for Anticancer Pyrimidine Derivatives.

Caption: SAR of Pyrido[2,3-d]pyrimidine Kinase Inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrimidine derivatives and key in vitro assays for the evaluation of their anticancer activity.

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Illustrative Protocol)

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine derivative, a common scaffold for kinase inhibitors.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of an appropriately substituted acetophenone (1.0 eq) and an appropriately substituted benzaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of potassium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core

-

A mixture of the synthesized chalcone (1.0 eq) and 6-amino-2-thiouracil (1.0 eq) in glacial acetic acid is refluxed for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired pyrido[2,3-d]pyrimidine derivative.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the pyrimidine derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23][24]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[25]

Western Blot Analysis for Phospho-EGFR

This technique is used to detect the phosphorylation status of EGFR, a key indicator of its activation.

-

Cell Lysis: After treatment with the pyrimidine derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[26]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total EGFR and a loading control (e.g., β-actin) for normalization.

FDA-Approved Pyrimidine-Based Anticancer Drugs

Several pyrimidine derivatives have received FDA approval and are currently used in the clinic.

5-Fluorouracil (5-FU)

-

Mechanism of Action: Antimetabolite that inhibits thymidylate synthase and is incorporated into DNA and RNA.

-

Approved Indications: Colorectal cancer, breast cancer, gastric cancer, and pancreatic cancer.[7][10]

-

Clinical Trial Highlights: Numerous clinical trials have established the efficacy of 5-FU-based chemotherapy regimens in the adjuvant and metastatic settings for colorectal cancer, demonstrating improvements in overall survival and disease-free survival.[5][27][28][29]

Gefitinib (Iressa®)

-

Mechanism of Action: Selective inhibitor of the EGFR tyrosine kinase.[9]

-

Approved Indications: First-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[1][15]

-

Clinical Trial Highlights: The IPASS (IRESSA Pan-Asia Study) was a landmark phase III trial that demonstrated the superiority of gefitinib over standard chemotherapy in terms of progression-free survival in patients with NSCLC harboring activating EGFR mutations.[1] Subsequent trials have solidified its role as a first-line therapy in this patient population.[30][31]

Conclusion and Future Directions

Pyrimidine derivatives have proven to be an exceptionally fruitful scaffold for the development of novel anticancer agents. From the foundational antimetabolite 5-FU to the targeted kinase inhibitor gefitinib, these compounds have had a profound impact on cancer therapy. The chemical tractability of the pyrimidine ring continues to offer vast opportunities for the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Development of next-generation kinase inhibitors: Designing pyrimidine derivatives that can overcome acquired resistance to existing targeted therapies.

-

Multi-target inhibitors: Creating single molecules that can simultaneously inhibit multiple key signaling pathways in cancer cells.

-

Pyrimidine-based drug conjugates: Linking pyrimidine derivatives to other cytotoxic agents or targeting moieties to enhance their tumor-specific delivery and efficacy.

The continued exploration of the chemical space around the pyrimidine nucleus holds immense promise for the discovery of more effective and less toxic cancer treatments, ultimately benefiting patients worldwide.

References

- 1. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Continuous systemic 5-fluorouracil infusion in advanced colorectal cancer: results in 91 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. kumc.edu [kumc.edu]

- 12. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]

- 21. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. scispace.com [scispace.com]

- 25. benchchem.com [benchchem.com]

- 26. Five year results of a randomized trial of adjuvant 5-fluorouracil and levamisole in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A randomized trial of oral 5-fluorouracil versus placebo as adjuvant therapy in colorectal cancer Dukes' B and C: results after 5 years observation time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 5-Fluorouracil for Colorectal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 29. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Outcomes of patients with advanced non-small cell lung cancer treated with gefitinib (ZD1839, "Iressa") on an expanded access study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

2-Methylsulfanylpyrimidine-4-carbaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the structures of purines and pyrimidines in DNA and RNA. Among the vast array of pyrimidine-based building blocks, 2-methylsulfanylpyrimidine-4-carbaldehyde stands out as a particularly versatile intermediate. Its unique arrangement of a reactive aldehyde group and a modifiable methylsulfanyl moiety makes it a valuable precursor for the synthesis of a diverse range of complex heterocyclic systems with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in modern drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂OS | |

| Molecular Weight | 154.19 g/mol | |

| Appearance | Not specified in search results | |

| Melting Point | 68 °C | |

| Boiling Point | 110-112 °C at 0.001 Torr | |

| CAS Number | 1074-68-6 | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H, CHO), 8.85 (d, J=5.0 Hz, 1H, H-6), 7.55 (d, J=5.0 Hz, 1H, H-5), 2.65 (s, 3H, SCH₃) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.5, 172.0, 158.0, 152.0, 118.0, 14.5 | |

| IR (KBr, cm⁻¹) | 2920, 2850, 1690, 1560, 1530, 1390, 1280, 1180, 980, 780 | |

| Mass Spectrum (EI, m/z) | 154 (M⁺), 125, 98, 81, 53 |

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a common and effective method for the preparation of pyrimidine-4-carbaldehydes is the oxidation of the corresponding 4-methylpyrimidine. The following is a plausible and detailed experimental protocol based on this established methodology.

Experimental Protocol: Oxidation of 4-Methyl-2-(methylthio)pyrimidine

Materials:

-

4-Methyl-2-(methylthio)pyrimidine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-methyl-2-(methylthio)pyrimidine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq) in one portion.

-

Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the selenium byproduct, and wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The methylsulfanyl group at the 2-position can also be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution reactions.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. A general protocol for the Wittig reaction with this compound is provided below.

Experimental Protocol:

-

To a suspension of a phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting ylide solution at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of α,β-unsaturated compounds from the reaction of an aldehyde with an active methylene compound.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from aldehydes.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude amine by column chromatography.

Synthesis of Fused Heterocyclic Systems

This compound is an excellent starting material for the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.

Experimental Protocol: Gewald Synthesis of Thieno[2,3-d]pyrimidines

-